2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom at the 2-position, a methoxy group at the 5-position, and a complex N-substituent featuring a pyrimidine and piperidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could contribute to its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry Applications
Compounds similar to 2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide often serve as key intermediates or lead compounds in the design of novel therapeutics. The presence of a bromo and methoxy group, coupled with a pyrimidinyl-piperidinyl moiety, suggests potential for activity modulation in various biological targets. For example, compounds with a benzamide backbone have been explored for their anti-inflammatory and analgesic properties, as well as their ability to inhibit cyclooxygenase enzymes, suggesting potential applications in designing anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antiviral and Anticancer Research
The pyrimidine component is noteworthy for its frequent occurrence in antiviral and anticancer agents. For instance, pyrimidine derivatives have shown marked efficacy against retroviruses, highlighting the potential for compounds with pyrimidinyl substitutions to serve in antiviral therapy development (Hocková et al., 2003). Additionally, derivatives incorporating pyrimidine rings have been synthesized with significant anticancer activities, pointing towards the utility of such structures in cancer treatment strategies (Su et al., 1986).
Drug Metabolism Studies
Understanding the metabolism of complex benzamide derivatives, including bromo-methoxy and pyrimidin-piperidinyl substitutions, is crucial for drug development. Studies on similar compounds, such as imatinib mesylate and its analogs, reveal insights into the metabolic pathways, including N-demethylation, hydroxylation, and amide hydrolysis. These findings are essential for predicting the pharmacokinetic behavior of new drug candidates (Ye et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-25-14-3-4-16(19)15(11-14)17(24)22-12-13-5-9-23(10-6-13)18-20-7-2-8-21-18/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGGKKMRFEJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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